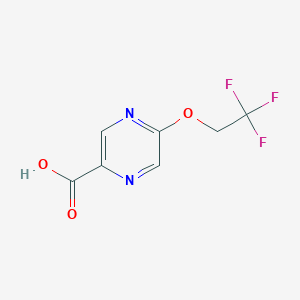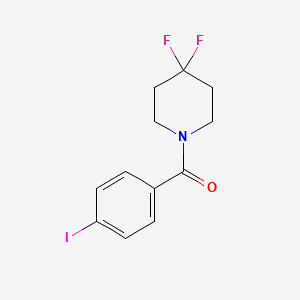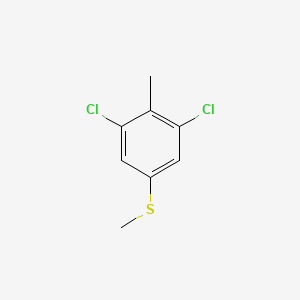
3,5-Dichloro-4-methylthioanisole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
Studies have shown the effectiveness of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole derivatives, which share structural similarities with 3,5-Dichloro-4-methylthioanisole, in inhibiting corrosion of mild steel in acidic media. These compounds have demonstrated high inhibition efficiencies, suggesting their potential application in protecting metals from corrosion. The adsorption of these compounds follows Langmuir's adsorption isotherm, indicating a strong and stable adsorption on metal surfaces (Lagrenée et al., 2002); (Bentiss et al., 2007).
Antitumor Activity
Recent research has also uncovered the antitumor activity of novel triazolo[1,5-a]pyrimidine compounds derived from 3-amino-1,2,4-triazole, indicating the potential of structurally related compounds for cancer therapy. These compounds have shown promising results against different cancer cells by inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition (EMT) process, highlighting their potential as anticancer drugs (Safari et al., 2020).
Molluscicidal Activity
Additionally, derivatives of 3,5-dichloroanisole, a compound related to 3,5-Dichloro-4-methylthioanisole, have been studied for their molluscicidal activity. These studies suggest the potential for such compounds to control snail populations that are intermediate hosts for parasitic diseases, demonstrating the importance of chemical properties and environmental factors in their molluscicidal effectiveness (Dreyfuss et al., 1996).
Antimicrobial and Antiinflammatory Activities
Research into 2,4-dichloro-5-fluorophenyl substituted arylidenetriazolothiazolidinones, which are structurally related to 3,5-Dichloro-4-methylthioanisole, has revealed significant antimicrobial and antiinflammatory activities. These compounds have been found to be highly effective against various microbial strains and in reducing inflammation, indicating their potential therapeutic applications (Karthikeyan & Holla, 2008).
Photofragmentation Dynamics
The study of the photofragmentation dynamics of p-methylthioanisole derivatives, including those with dichloro substituents, in solution using transient IR absorption spectroscopy provides insights into the photophysical and photochemical processes of these compounds. Such research is vital for understanding the behavior of these molecules under light exposure and has implications for their use in photochemical applications (Murdock et al., 2012).
Propriétés
IUPAC Name |
1,3-dichloro-2-methyl-5-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDKMQNYGULRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-methylthioanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



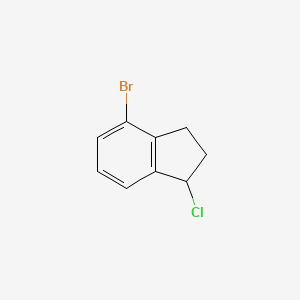
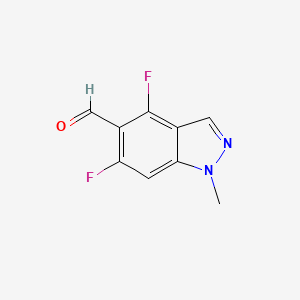
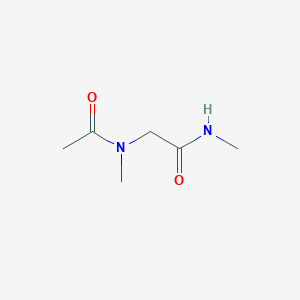

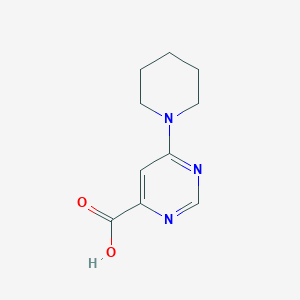

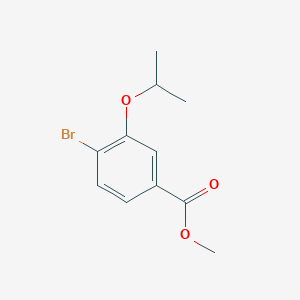

![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)
